molecular formula C24H29FN4O B028154 3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-1-phenyl- CAS No. 104416-62-8

3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-1-phenyl-

Cat. No. B028154
CAS RN: 104416-62-8
M. Wt: 408.5 g/mol
InChI Key: MRKKMZWXWHQYKF-UHFFFAOYSA-N
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Description

3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-1-phenyl-, also known as F13714, is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.

Mechanism of Action

3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-1-phenyl- acts as a selective agonist for the dopamine receptor D3. It binds to the receptor and activates it, leading to downstream signaling events that regulate various physiological processes. The exact mechanism of action of 3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-1-phenyl- is not fully understood, but it is believed to involve the modulation of dopamine release and the regulation of dopamine receptor signaling.
Biochemical and Physiological Effects:
3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-1-phenyl- has been shown to have various biochemical and physiological effects, particularly on the dopamine system. It has been found to increase dopamine release in the prefrontal cortex and striatum, areas of the brain that are involved in the regulation of mood, motivation, and reward. 3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-1-phenyl- has also been shown to increase the activity of the D3 receptor, leading to downstream signaling events that regulate various physiological processes.

Advantages and Limitations for Lab Experiments

3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-1-phenyl- has several advantages and limitations for lab experiments. One of the main advantages is its high selectivity for the D3 receptor, which allows for the selective study of the role of this receptor in various physiological and pathological conditions. 3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-1-phenyl- also has a high affinity for the D3 receptor, making it a valuable tool for the study of the dopamine system.
One of the limitations of 3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-1-phenyl- is its complex synthesis process, which requires expertise in organic chemistry. 3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-1-phenyl- is also a relatively new compound, and its long-term effects and potential side effects are not fully understood.

Future Directions

There are several future directions for the study of 3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-1-phenyl-. One area of future research is the development of drugs based on 3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-1-phenyl- for the treatment of neuropsychiatric disorders such as schizophrenia and addiction. Another area of future research is the study of the long-term effects and potential side effects of 3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-1-phenyl-.
Conclusion:
3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-1-phenyl- is a synthetic compound that has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It acts as a selective agonist for the dopamine receptor D3 and has been shown to have various biochemical and physiological effects on the dopamine system. 3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-1-phenyl- has several advantages and limitations for lab experiments, and there are several future directions for its study.

Synthesis Methods

3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-1-phenyl- can be synthesized through a multi-step process involving the reaction of various chemical reagents. The first step involves the synthesis of 4-fluorophenylpiperazine, which is then reacted with 3-bromopropyl ethyl ketone to form 5-ethyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-3H-pyrazol-3-one. This compound is then further reacted with phenylmagnesium bromide to form the final product, 3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-1-phenyl-. The synthesis of 3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-1-phenyl- is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-1-phenyl- has been studied for its potential applications in various scientific research fields, including neuroscience and pharmacology. In neuroscience, 3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-1-phenyl- has been shown to interact with the dopamine receptor D3, which is involved in the regulation of mood, motivation, and reward. 3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-1-phenyl- has been found to have a high affinity for the D3 receptor, making it a potential candidate for the development of drugs for the treatment of neuropsychiatric disorders such as schizophrenia and addiction.
In pharmacology, 3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-1-phenyl- has been studied for its potential use as a tool compound for the study of the dopamine system. 3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-1-phenyl- has been shown to selectively activate the D3 receptor without affecting other dopamine receptors, making it a valuable tool for the study of the role of the D3 receptor in various physiological and pathological conditions.

properties

CAS RN

104416-62-8

Product Name

3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-1-phenyl-

Molecular Formula

C24H29FN4O

Molecular Weight

408.5 g/mol

IUPAC Name

5-ethyl-2-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-1-phenylpyrazol-3-one

InChI

InChI=1S/C24H29FN4O/c1-2-21-19-24(30)28(29(21)23-7-4-3-5-8-23)14-6-13-26-15-17-27(18-16-26)22-11-9-20(25)10-12-22/h3-5,7-12,19H,2,6,13-18H2,1H3

InChI Key

MRKKMZWXWHQYKF-UHFFFAOYSA-N

SMILES

CCC1=CC(=O)N(N1C2=CC=CC=C2)CCCN3CCN(CC3)C4=CC=C(C=C4)F

Canonical SMILES

CCC1=CC(=O)N(N1C2=CC=CC=C2)CCCN3CCN(CC3)C4=CC=C(C=C4)F

Other CAS RN

104416-62-8

synonyms

5-ethyl-2-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-1-phenyl-pyrazo l-3-one

Origin of Product

United States

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